Ethanehydrazonoylchloride, 2-[(2-chlorophenyl)amino]-2-oxo-N-phenyl-
Description
Ethanehydrazonoylchloride, 2-[(2-chlorophenyl)amino]-2-oxo-N-phenyl- (CAS: 861322-29-4), is a chlorinated hydrazonoyl chloride derivative characterized by a 2-chlorophenylamino group and a phenylacetamide backbone. Its structure features a reactive hydrazonoyl chloride moiety (-NH-N=C-Cl), which confers unique electrophilic properties, making it a precursor in synthesizing heterocyclic compounds and agrochemicals . The compound’s synthesis typically involves coupling reactions of diazonium salts or carbodiimide-mediated amidation, similar to methodologies described for related acetamides and hydrazones .
Properties
IUPAC Name |
2-(2-chloroanilino)-2-oxo-N-phenylethanehydrazonoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O/c15-11-8-4-5-9-12(11)17-14(20)13(16)19-18-10-6-2-1-3-7-10/h1-9,18H,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWWYDBUQCQAJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C(=O)NC2=CC=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375696 | |
| Record name | Ethanehydrazonoylchloride, 2-[(2-chlorophenyl)amino]-2-oxo-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148367-97-9 | |
| Record name | 2-[(2-Chlorophenyl)amino]-2-oxo-N-phenylethanehydrazonoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148367-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanehydrazonoylchloride, 2-[(2-chlorophenyl)amino]-2-oxo-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanehydrazonoylchloride, 2-[(2-chlorophenyl)amino]-2-oxo-N-phenyl- typically involves the reaction of ethanehydrazonoyl chloride with 2-chloroaniline and phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used to monitor the reaction progress and confirm the identity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanehydrazonoylchloride, 2-[(2-chlorophenyl)amino]-2-oxo-N-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazonoyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
Synthesis of Novel Compounds
Hydrazonoyl halides, including ethanehydrazonoylchloride, serve as key intermediates in the synthesis of a variety of heterocyclic compounds. These compounds are pivotal in medicinal chemistry due to their diverse biological activities. For instance:
- Synthesis of Bis-Pyrrole Derivatives : Ethanehydrazonoylchloride can be utilized to synthesize bis-pyrrole derivatives, which have demonstrated significant antimicrobial properties against various pathogens .
- Preparation of Pyrazole Derivatives : Research has shown that hydrazonoyl chlorides can be transformed into pyrazole derivatives, which exhibit anticancer activity . The synthesis involves reactions with different substrates under controlled conditions to yield compounds with desired pharmacological effects.
Biological Activities
The biological significance of ethanehydrazonoylchloride is evident in its applications across various therapeutic areas:
- Antimicrobial Activity : Compounds derived from hydrazonoyl halides have been evaluated for their antibacterial and antifungal activities. For example, certain bis-pyrrole derivatives synthesized from hydrazonoyl chlorides showed efficacy against multiple microbial strains .
- Anthelmintic Properties : Some hydrazonoyl halides have been reported to possess strong anthelmintic activity, making them potential candidates for treating parasitic infections . The structure-activity relationship studies indicate that modifications in the hydrazonoyl framework can enhance efficacy against specific parasites.
- Insecticidal and Herbicidal Applications : Ethanehydrazonoylchloride has also been investigated for its potential use as an insecticide and herbicide. Certain derivatives have shown effectiveness against agricultural pests and weeds, indicating a promising application in agrochemicals .
Electrochemical Sensors
Recent studies have explored the use of hydrazonoyl halides in developing electrochemical sensors. For instance, a novel hydrazonoyl bromide was synthesized and utilized to create sensitive sensors for detecting heavy metals like cadmium . This application highlights the versatility of hydrazonoyl derivatives beyond traditional medicinal uses.
Case Studies
Several case studies illustrate the practical applications of ethanehydrazonoylchloride:
Conclusion and Future Directions
Ethanehydrazonoylchloride, 2-[(2-chlorophenyl)amino]-2-oxo-N-phenyl-, exemplifies the utility of hydrazonoyl halides in synthetic chemistry and pharmacology. Its ability to serve as a precursor for various biologically active compounds underscores its importance in drug discovery and development. Future research should focus on optimizing synthesis methods, exploring new biological activities, and expanding its applications in fields such as material science and environmental monitoring.
Mechanism of Action
The mechanism of action of Ethanehydrazonoylchloride, 2-[(2-chlorophenyl)amino]-2-oxo-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Hydrazonoyl Chlorides and Cyanoacetamide Derivatives
Key Compounds :
- 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a)
- 2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b)
Comparison :
The hydrazonoyl chloride group in the target compound enhances reactivity toward nucleophiles (e.g., amines, thiols), enabling diverse derivatization, whereas cyano groups in 13a/b favor cyclization reactions .
Dichlorophenyl-Containing Pesticides
Key Compounds :
- Etaconazole
- Propiconazole
Comparison :
The target compound’s dichlorophenyl moiety aligns with pesticidal activity observed in triazoles, but its hydrazonoyl chloride group may confer distinct modes of action, such as inhibiting enzyme pathways via covalent binding .
N-Substituted Arylacetamides
Key Compound :
- 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
Comparison :
The target compound’s planar amide group contrasts with the rotated conformations in N-substituted acetamides, which exhibit stronger hydrogen bonding and crystallographic diversity . This difference may impact solubility and thermal stability.
Research Findings and Implications
- Reactivity: The hydrazonoyl chloride moiety offers superior versatility in nucleophilic substitutions compared to cyano or triazole groups, enabling access to sulfonamides, thiosemicarbazides, and heterocycles .
- Safety : The compound’s GHS Category 1B classification suggests higher acute toxicity than etaconazole or propiconazole, necessitating stringent handling protocols .
- Structural Insights : Crystallographic data for analogues (e.g., dihedral angles of 44–77°) highlight steric and electronic effects of chlorine substitution, which influence molecular packing and bioavailability .
Biological Activity
Ethanehydrazonoylchloride, specifically the compound 2-[(2-chlorophenyl)amino]-2-oxo-N-phenyl-, is a member of the hydrazonoyl chloride family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, antiviral, and antitumor properties.
Overview of Hydrazonoyl Chlorides
Hydrazonoyl chlorides are versatile compounds that serve as important precursors in the synthesis of various biologically active molecules. They exhibit a wide range of biological activities, including:
- Antimicrobial : Effective against various bacteria and fungi.
- Antiviral : Showing potential in inhibiting viral infections.
- Antitumor : Capable of inducing cytotoxic effects in cancer cell lines.
Antibacterial Activity
Research indicates that hydrazonoyl chlorides possess significant antibacterial properties. A study highlighted that compounds derived from hydrazonoyl chlorides exhibited strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing limited efficacy against Gram-negative bacteria like Pseudomonas aeruginosa . The structure-activity relationship (SAR) analysis revealed that the presence of chloro substituents enhances antibacterial potency.
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| 5d | Staphylococcus aureus | High |
| 5d | Bacillus subtilis | High |
| 5d | Pseudomonas aeruginosa | None |
Antifungal Activity
The antifungal activity of ethanehydrazonoylchloride has also been documented. In particular, compound 5d demonstrated notable effectiveness against Aspergillus fumigatus, outperforming standard antifungal treatments like Itraconazole . However, it showed no activity against Candida albicans, indicating a selective antifungal profile.
Antiviral Activity
Hydrazonoyl derivatives have been investigated for their antiviral properties. Various N-aryl-2-aryl-2-oxo-ethane hydrazonoyl bromides have shown promising antiviral activities, suggesting potential applications in treating viral infections . The mechanism behind this activity may involve interference with viral replication processes.
Antitumor Activity
The antitumor potential of hydrazonoyl derivatives has been explored in several studies. For instance, bis-hydrazonoyl derivatives exhibited moderate anticancer activity against colon carcinoma cell lines (HCT) . The cytotoxic effects were attributed to their ability to induce apoptosis in cancer cells.
Case Studies and Research Findings
- Antibacterial Efficacy : A study conducted on various hydrazonoyl derivatives showed that compound 5d had a high degree of antibacterial activity against MSSA strains, with minimal resistance observed .
- Antifungal Potency : In comparative studies, compound 5d was identified as a potent antifungal agent against specific strains while lacking efficacy against others like Candida albicans, illustrating selective action .
- Mechanistic Insights : Molecular docking studies indicated that certain hydrazonoyl derivatives form hydrogen bonds with target enzymes in bacteria, enhancing their biological activity through specific interactions at the molecular level .
Q & A
What are the critical steps and optimization strategies for synthesizing 2-[(2-chlorophenyl)amino]-2-oxo-N-phenyl-ethanehydrazonoyl chloride?
Basic Research Question
The synthesis typically involves coupling 2-chloroaniline with 2,4-dichlorobenzoyl chloride in the presence of a base like triethylamine. Key steps include:
- Reagent stoichiometry : Maintaining a 1:1 molar ratio of 2-chloroaniline to acyl chloride to minimize side reactions (e.g., over-acylation) .
- Solvent selection : Using anhydrous dichloromethane or tetrahydrofuran to enhance reactivity and reduce hydrolysis of the acyl chloride intermediate .
- Purification : Column chromatography (silica gel, 30% ethyl acetate/hexane) to isolate the product, followed by recrystallization from ethyl acetate/hexane mixtures to achieve >95% purity .
Which spectroscopic and crystallographic techniques are essential for characterizing this compound’s structure?
Basic Research Question
A multi-technique approach is critical:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the hydrazonoyl chloride moiety (e.g., δ ~8.8 ppm for NH in CDCl₃) and aromatic substitution patterns .
- X-ray crystallography : Resolve bond angles and dihedral angles (e.g., C=N-N-C torsion) to confirm stereochemistry. SHELX software (SHELXL for refinement) is widely used for small-molecule crystallography .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 354.03 for C₁₄H₁₀Cl₂N₂O₂) .
How can researchers address contradictions in spectroscopic data during structural elucidation?
Advanced Research Question
Contradictions often arise from tautomerism (e.g., hydrazone vs. azo forms) or dynamic effects in solution:
- Variable-temperature NMR : Probe tautomeric equilibria by analyzing chemical shift changes at 25–60°C .
- DFT calculations : Compare experimental NMR/IR data with computed spectra for dominant tautomers using software like Gaussian .
- Cross-validation : Correlate X-ray crystallographic data (static solid-state structure) with solution-phase NMR to resolve discrepancies .
What methodologies are recommended for evaluating the compound’s biological activity in pharmacological studies?
Advanced Research Question
Focus on in vitro assays to assess molecular interactions:
- Lipid peroxidation (LP) assay : Measure inhibition of NADPH-dependent lipid peroxidation in rat liver microsomes at 10–100 µM concentrations .
- DPPH radical scavenging : Quantify antioxidant activity by monitoring absorbance decay at 517 nm (IC₅₀ calculation) .
- Cellular uptake studies : Use fluorophore-tagged analogs and confocal microscopy to track subcellular localization in model cell lines .
How should researchers design crystallographic experiments to resolve ambiguities in molecular conformation?
Advanced Research Question
Optimize crystallization and data collection:
- Crystal growth : Use vapor diffusion with ethyl acetate/hexane (3:1) at 4°C to obtain single crystals .
- Data collection : Collect high-resolution (<1.0 Å) X-ray data at synchrotron facilities. SHELXD for phase solving and SHELXL for refinement .
- Twinned data handling : For partial twinning, apply HKLF5 format in SHELXL and analyze BASF parameters to refine twin fractions .
What strategies mitigate hazards during handling and storage of this compound?
Basic Research Question
Safety protocols for reactive functional groups:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and face shields to prevent skin/eye contact with acyl chloride residues .
- Storage : Anhydrous conditions (argon atmosphere) at –20°C to prevent hydrolysis .
- Waste disposal : Neutralize with 10% sodium bicarbonate before disposal to quench reactive chloride byproducts .
How can computational modeling enhance understanding of this compound’s reactivity?
Advanced Research Question
Leverage quantum mechanics/molecular mechanics (QM/MM):
- Reaction mechanism : Simulate nucleophilic acyl substitution pathways using Gaussian09 with B3LYP/6-31G(d) basis set .
- Solvent effects : Conduct COSMO-RS calculations to predict solubility and stability in polar aprotic solvents .
- Docking studies : Use AutoDock Vina to predict binding affinities for target proteins (e.g., cytochrome P450 isoforms) .
What are the limitations of current synthetic routes, and how can they be improved?
Advanced Research Question
Key challenges and innovations:
- Low yields : Side reactions due to steric hindrance at the 2-chlorophenyl group. Mitigate via microwave-assisted synthesis (60°C, 30 min) to accelerate kinetics .
- Green chemistry : Replace triethylamine with biodegradable bases (e.g., DBU) and switch to solvent-free mechanochemical grinding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
